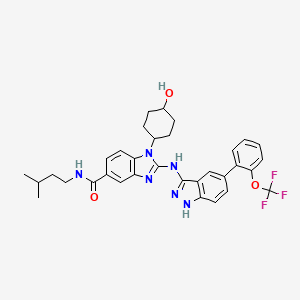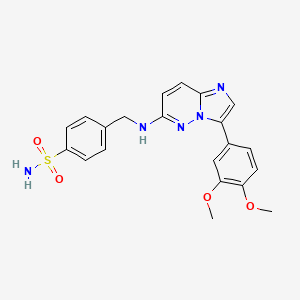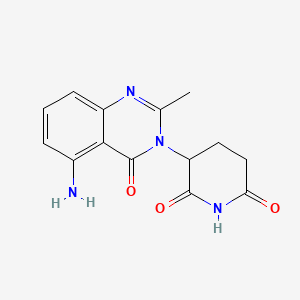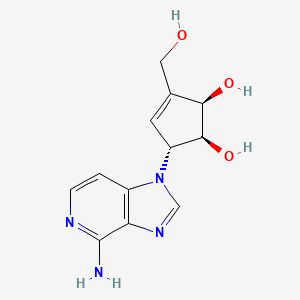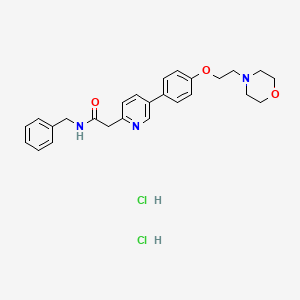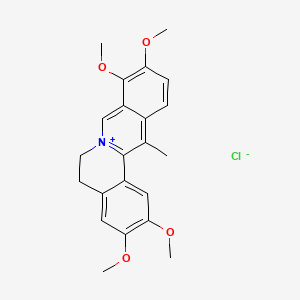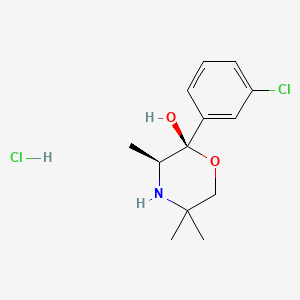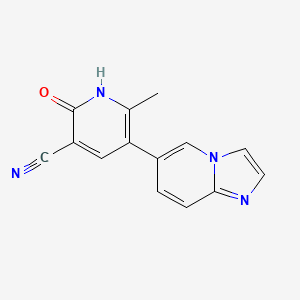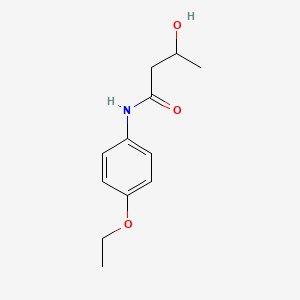
Quiflapon sodium
Overview
Description
Mechanism of Action
Target of Action
Quiflapon sodium, also known as MK-591 sodium, is a selective and specific inhibitor of the 5-Lipoxygenase-activating protein (FLAP) . FLAP plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators . In addition, this compound has been found to downregulate Protein Kinase C-epsilon (PKCε), a serine/threonine kinase .
Mode of Action
This compound interacts with its targets by inhibiting the activity of FLAP, thereby disrupting the biosynthesis of leukotrienes . This disruption leads to a decrease in the viability of certain cancer cells . Furthermore, the downregulation of PKCε is suggested to be a key mechanism by which this compound induces cell death in pancreatic cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene biosynthesis pathway . By inhibiting FLAP, this compound disrupts the conversion of arachidonic acid into leukotrienes . This disruption affects downstream signaling mechanisms, including the downregulation of K-Ras and the inhibition of phosphorylation of c-Raf and ERKs . The compound also decreases the phosphorylation of Stat3 at Serine-727 .
Pharmacokinetics
It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
This compound has been shown to induce apoptosis, or programmed cell death, in pancreatic cancer cells . This involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes . Furthermore, this compound effectively blocks in vitro invasion and soft-agar colony formation by pancreatic cancer cells and decreases pancreatic tumor growth in nude mice xenografts .
Biochemical Analysis
Biochemical Properties
Quiflapon sodium interacts with the 5-Lipoxygenase-activating protein (FLAP), inhibiting its function . FLAP plays a crucial role in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses . By inhibiting FLAP, this compound disrupts the production of leukotrienes, potentially affecting various biochemical reactions within the body .
Cellular Effects
This compound has been shown to induce apoptosis in certain cell types . For instance, it has been reported to kill pancreatic cancer cells via induction of apoptosis . This process involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FLAP, leading to the inhibition of leukotriene biosynthesis . This disruption can lead to the induction of apoptosis in certain cells . Furthermore, this compound has been reported to downregulate protein kinase C-epsilon (PKCε), which plays a significant role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
It has been reported that this compound induces apoptosis within hours of treatment .
Dosage Effects in Animal Models
It has been reported that hyperoxia groups of mice treated with this compound show alveolarization that resembles that of room air controls .
Metabolic Pathways
This compound is involved in the leukotriene biosynthesis pathway by inhibiting FLAP . Leukotrienes are metabolites of arachidonic acid and play key roles in mediating inflammatory responses .
Transport and Distribution
Given its role as a FLAP inhibitor, it is likely to be distributed to sites where leukotriene biosynthesis occurs .
Subcellular Localization
Given its role as a FLAP inhibitor, it is likely to be localized in the vicinity of the cellular membrane where FLAP and the associated leukotriene biosynthesis machinery are located .
Preparation Methods
The synthesis of quiflapon sodium involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Quiflapon sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Quiflapon sodium has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Quiflapon sodium is unique in its high selectivity and specificity for FLAP inhibition. Similar compounds include:
Zileuton: Another leukotriene biosynthesis inhibitor, but it targets 5-lipoxygenase directly rather than FLAP.
Atuliflapon: A novel FLAP inhibitor with similar biological activity but different chemical structure.
MK-886: An earlier FLAP inhibitor with less specificity compared to this compound.
This compound stands out due to its potent and selective inhibition of FLAP, making it a valuable tool for studying leukotriene biosynthesis and its role in inflammation and disease .
Properties
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURUCMVRRNPHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163579 | |
| Record name | Quiflapon Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-01-1 | |
| Record name | Quiflapon Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quiflapon Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIFLAPON SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321US0I5R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



